

A Comparative Guide to Investigational ENPP1 Inhibitors in Cancer Immunotherapy

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Compound of Interest

Compound Name: *Enpp-1-IN-16*

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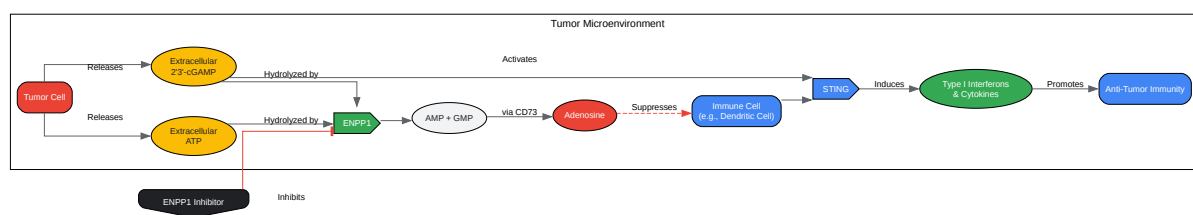
The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, representing a promising new target for cancer immunotherapy. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an endogenous STING (stimulator of interferon genes) agonist, ENPP1 dampens the anti-tumor immune response. Consequently, the development of ENPP1 inhibitors aims to unleash the power of the innate immune system to fight cancer. This guide provides a comparative overview of **Enpp-1-IN-16** and other key investigational ENPP1 inhibitors, focusing on their mechanism of action, preclinical efficacy, and available clinical data.

While **Enpp-1-IN-16** (also known as compound 54) is commercially available for research purposes, there is a notable lack of publicly available preclinical and clinical data to allow for a direct and comprehensive comparison with other investigational agents. Therefore, this guide will focus on a detailed comparison of several other leading ENPP1 inhibitors currently in development: STF-1623, AVA-NP-695, ISM5939, TXN10128, and RBS2418.

Mechanism of Action: A Two-Pronged Attack on Immune Suppression

ENPP1 inhibitors employ a dual mechanism to enhance anti-tumor immunity. Firstly, by blocking ENPP1's phosphodiesterase activity, they prevent the degradation of extracellular 2'3'-cGAMP. This accumulation of cGAMP leads to the activation of the STING pathway in immune

cells within the tumor microenvironment, resulting in the production of type I interferons and other pro-inflammatory cytokines that promote a robust anti-cancer response. Secondly, ENPP1 is also involved in the production of adenosine, an immunosuppressive molecule, by hydrolyzing ATP to AMP, which is then converted to adenosine by CD73. By inhibiting ENPP1, these drugs also reduce the levels of immunosuppressive adenosine in the tumor microenvironment.



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Figure 1: Mechanism of Action of ENPP1 Inhibitors.

Quantitative Comparison of Investigational ENPP1 Inhibitors

The following tables summarize the available quantitative data for the leading investigational ENPP1 inhibitors.

Table 1: In Vitro Potency of Investigational ENPP1 Inhibitors

Drug	Target	Assay	IC50/Ki	Reference
ISM5939	ENPP1	2'3'-cGAMP degradation	0.63 nM	[1]
ATP hydrolysis	9.28 nM	[1]		
TXN10128	ENPP1	Enzymatic Assay	4 nM	[2]
STF-1623	ENPP1	³² P-cGAMP TLC assay	Ki,app = 16 nM	[3]
cGAMP export assay	IC50 = 68 nM	[3]		
AVA-NP-695	ENPP1	Enzymatic Assays	Data not specified	[4]
RBS2418	ENPP1	Enzymatic Assay	Data not specified	[5]

Table 2: Preclinical In Vivo Efficacy of Investigational ENPP1 Inhibitors

Drug	Cancer Model	Dosing	Outcome	Reference
AVA-NP-695	4T1 breast cancer (syngeneic)	6 mg/kg BID	Superior Tumor Growth Inhibition (TGI) compared to Olaparib and Anti-PD1	[4]
50% enhanced mean survival time (monotherapy)				
ISM5939	CT26 & MC38 (syngeneic)	Not specified	Strong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibition	[6]
MC38 (syngeneic)	Single dose	67% TGI	[6]	
TXN10128	CT26, MC38, Pan02 (syngeneic)	50 mg/kg p.o.	Significant TGI and synergistic effects in combination with anti-PD-L1 or radiation	[2][7]
STF-1623	Breast, pancreatic, colorectal, glioblastoma (mouse models)	Not specified	Suppressed tumor growth with no detectable adverse effects	[8][9]

Table 3: Clinical Development Status of Investigational ENPP1 Inhibitors

Drug	Development Phase	Key Findings	Reference
RBS2418	Phase 1a/1b (NCT05270213)	Safe and well-tolerated at all dose levels; No DLTs observed; Achieved complete ENPP1 inhibition; Clinical benefit correlated with ENPP1 and cGAS co-expression in tumors.	[5] [10] [11] [12] [13]
TXN10128	Phase 1	Currently enrolling patients with solid tumors.	[7] [14]
ISM5939	IND-enabling	Received FDA IND clearance for clinical trials.	[15] [16]
AVA-NP-695	Preclinical	Approaching IND-enabling stage.	[17]
STF-1623	Preclinical	FDA clearance to initiate Phase I clinical trials.	[8]

Experimental Protocols

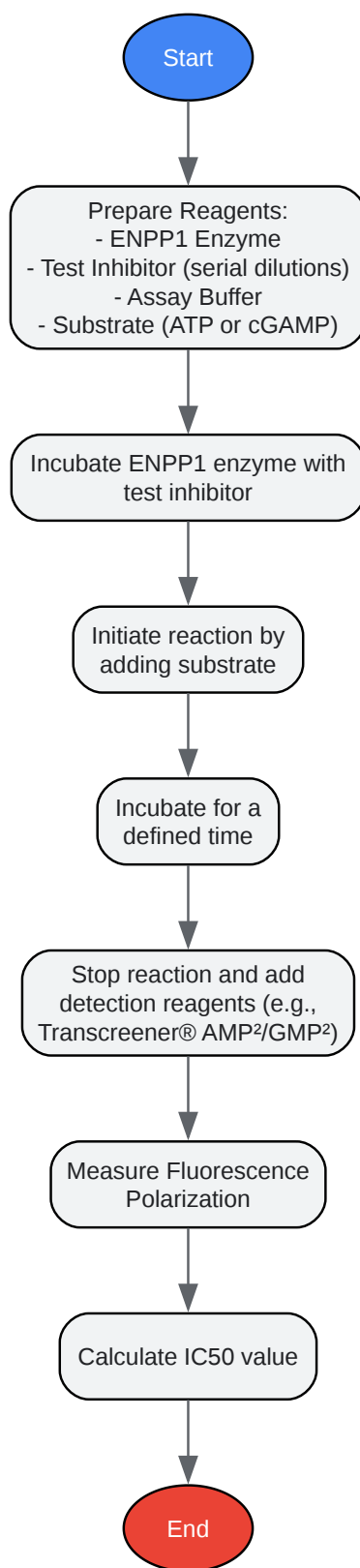
This section outlines the general methodologies for key experiments cited in the comparison of ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the enzymatic activity of ENPP1.

Methodology: A common method is a fluorescence polarization (FP)-based assay, such as the Transcreener® AMP²/GMP² Assay.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Reaction Setup:** Recombinant human ENPP1 enzyme is incubated with the test inhibitor at various concentrations in a suitable assay buffer (e.g., 50 mM Tris, pH 7.5, containing MgCl₂ and ZnCl₂).
- **Substrate Addition:** The enzymatic reaction is initiated by adding a known concentration of a substrate, typically ATP or 2'3'-cGAMP.
- **Incubation:** The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).
- **Detection:** The reaction is stopped, and the amount of product (AMP/GMP) is quantified. In the Transcreener assay, this is achieved by adding an antibody specific to AMP/GMP and a fluorescent tracer. The displacement of the tracer by the enzymatic product leads to a change in fluorescence polarization, which is measured using a plate reader.
- **Data Analysis:** The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.



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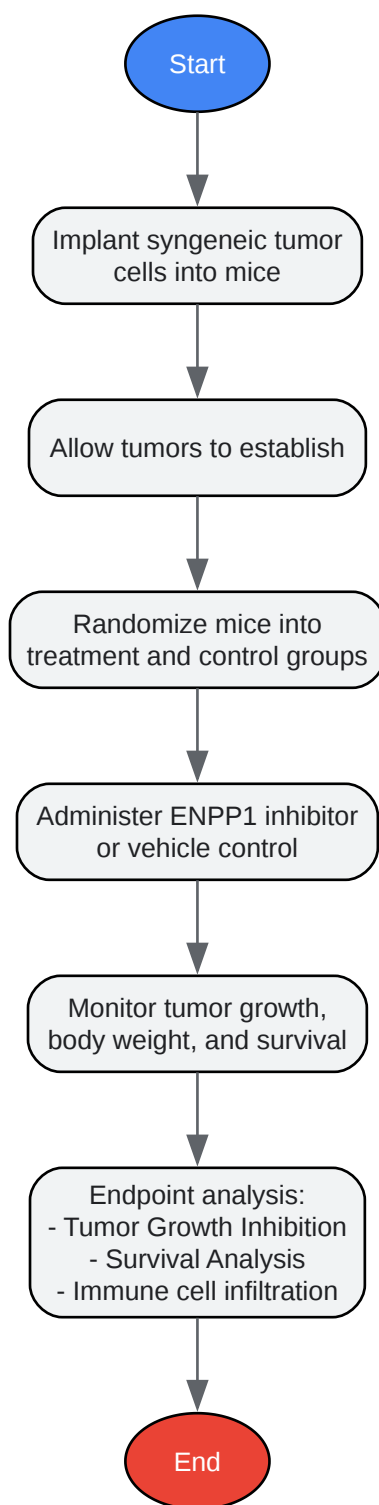
Figure 2: Workflow for an in vitro ENPP1 inhibition assay.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent host.

Methodology:[\[8\]](#)[\[17\]](#)

- **Cell Culture and Implantation:** Murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, 4T1 breast cancer) are cultured and then implanted subcutaneously or orthotopically into syngeneic mice (e.g., BALB/c or C57BL/6).
- **Tumor Growth and Treatment:** Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ENPP1 inhibitor is administered (e.g., orally, intraperitoneally) according to a predefined schedule and dose.
- **Efficacy Assessment:** Tumor growth is monitored regularly by caliper measurements. Animal body weight and overall health are also monitored. The primary endpoint is typically tumor growth inhibition (TGI) or an increase in median survival time.
- **Pharmacodynamic and Immune Analysis:** At the end of the study, tumors and spleens may be harvested for further analysis, such as measuring intratumoral cGAMP levels and assessing the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.



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